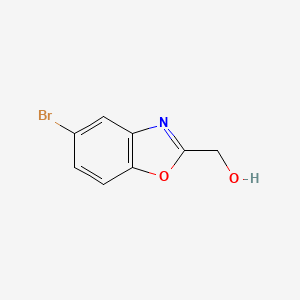

(5-Bromo-2-benzoxazolyl)methanol

Description

(5-Bromo-2-benzoxazolyl)methanol is a brominated benzoxazole derivative featuring a hydroxymethyl group at the 2-position of the benzoxazole core. The benzoxazole scaffold consists of a fused benzene and oxazole ring, where the oxazole contains one oxygen and one nitrogen atom. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, structural analogs and related heterocyclic compounds offer insights into its properties and reactivity .

Properties

IUPAC Name |

(5-bromo-1,3-benzoxazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-3,11H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOCJFGCNQQCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-benzoxazolyl)methanol typically involves the condensation of 2-aminophenol with an appropriate brominated aldehyde under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide (H₂O₂) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) as a catalyst. The reaction is carried out at 50°C, resulting in the formation of the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of (5-Bromo-2-benzoxazolyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) can be employed to facilitate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-benzoxazolyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.

Major Products Formed

Oxidation: Formation of 5-bromo-2-benzoxazolecarboxylic acid.

Reduction: Formation of 5-hydroxy-2-benzoxazolylmethanol.

Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-benzoxazolyl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-benzoxazolyl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its observed antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Benzimidazole Derivatives

(5-Bromo-1H-benzimidazol-2-yl)methanol (CAS 540516-28-7) is a closely related compound, differing only in the heterocyclic core (benzimidazole vs. benzoxazole). Key comparisons include:

The benzimidazole derivative exhibits higher basicity due to the imidazole ring’s nitrogen atoms, whereas the benzoxazole analog’s oxygen atom may confer greater stability under oxidative conditions. Both compounds are likely used as intermediates in drug synthesis, but the benzoxazole’s electronic profile could make it more suited for materials applications .

Thiadiazole Derivatives

5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (Compound 2c, ) shares a brominated aromatic system but features a thiadiazole core. Key distinctions:

- Synthesis : Prepared via condensation of 4-bromobenzaldehyde with a thiadiazole amine, yielding an 82% product with a thiol (-SH) functional group .

- Spectroscopy : IR and NMR data confirm the presence of C-Br (785 cm⁻¹) and aromatic protons (δ 7.52–7.77 ppm) .

- Applications : Thiadiazoles are often explored for antimicrobial activity, whereas benzoxazoles are more common in optoelectronics due to their conjugated systems.

Chalcone Derivatives

5-Bromo-2-Hydroxychalcones () are α,β-unsaturated ketones synthesized via aldol condensation. Unlike (5-Bromo-2-benzoxazolyl)methanol, these compounds lack a heterocyclic core but share bromine substitution and hydroxyl groups. Their planar structures enable π-π stacking, making them useful in photodynamic therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Bromo-2-benzoxazolyl)methanol, and how can purity be optimized?

- Methodology : Synthesis typically involves oxazole ring formation followed by functionalization. For example, bromination of a pre-formed benzoxazole scaffold using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) . Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) enhances purity. Reaction monitoring with TLC or HPLC ensures intermediate quality .

Q. Which spectroscopic techniques are most effective for characterizing (5-Bromo-2-benzoxazolyl)methanol?

- Methodology :

- NMR : H and C NMR confirm the benzoxazole core and bromine/methanol substituents. H NMR peaks for the methanol group appear as a singlet (~1.5–2.5 ppm) if deprotonated .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS verifies molecular weight (e.g., calculated for CHBrNO: 228.96 g/mol) and isotopic patterns for bromine .

- IR Spectroscopy : Stretching frequencies for C-Br (~550–650 cm) and O-H (~3200–3600 cm) confirm functional groups .

Q. How can the reactivity of the bromine and methanol groups in this compound be exploited for further derivatization?

- Methodology :

- Bromine : Participate in Suzuki-Miyaura cross-coupling (using Pd catalysts) to introduce aryl/heteroaryl groups .

- Methanol : Oxidize to a ketone (e.g., using PCC) or protect as a silyl ether (e.g., TBSCl) for subsequent reactions .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of (5-Bromo-2-benzoxazolyl)methanol, and how can SHELX software address them?

- Methodology : Heavy atoms like bromine cause absorption effects, complicating X-ray diffraction. SHELXL (via SHELX suite) employs anisotropic displacement parameters and TWIN/BASF commands to model disorder or twinning . High-resolution data (≤0.8 Å) and iterative refinement (R < 5%) improve accuracy .

Q. How can isotopic labeling (e.g., C) of this compound aid in metabolic or environmental tracing studies?

- Methodology : Incorporate C at the methanol group via labeled precursors (e.g., C-methanol) during synthesis. Radiolabeled tracking enables quantification in biological systems using scintillation counting or autoradiography .

Q. What strategies resolve contradictions in observed vs. calculated spectroscopic or crystallographic data?

- Methodology : Cross-validate with multiple techniques (e.g., XRD + DFT calculations for bond angles) . For NMR discrepancies, consider dynamic effects (e.g., tautomerism) or solvent interactions. Statistical tools like R in XRD or RMSD in computational models quantify deviations .

Q. What are the potential biological activities of (5-Bromo-2-benzoxazolyl)methanol, and how can they be systematically evaluated?

- Methodology : While direct data is limited, structural analogs (e.g., benzoxazole derivatives) suggest antimicrobial or kinase-inhibitory properties . Use in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.